1-methyl-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-2-oxo-1,2-dihydropyridine-3-carboxamide
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Overview
Description
1-methyl-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound that features a pyrazole ring, a phenyl group, and a dihydropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki-Miyaura coupling reaction to ensure high yield and purity. This could include the use of specialized boron reagents and tailored reaction conditions to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazole ring and phenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
1-methyl-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-methyl-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into active sites or binding pockets, thereby modulating the activity of these targets .
Comparison with Similar Compounds
Similar Compounds
Imidazole derivatives: Known for their broad range of biological activities.
Indole derivatives: Exhibiting anti-inflammatory and analgesic properties.
Uniqueness
1-methyl-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-2-oxo-1,2-dihydropyridine-3-carboxamide is unique due to its combination of a pyrazole ring and a dihydropyridine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H20N4O2 |
---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
1-methyl-N-[2-[4-(1-methylpyrazol-4-yl)phenyl]ethyl]-2-oxopyridine-3-carboxamide |
InChI |
InChI=1S/C19H20N4O2/c1-22-11-3-4-17(19(22)25)18(24)20-10-9-14-5-7-15(8-6-14)16-12-21-23(2)13-16/h3-8,11-13H,9-10H2,1-2H3,(H,20,24) |
InChI Key |
VRAUDQKRBGAFBO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NCCC2=CC=C(C=C2)C3=CN(N=C3)C |
Origin of Product |
United States |
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